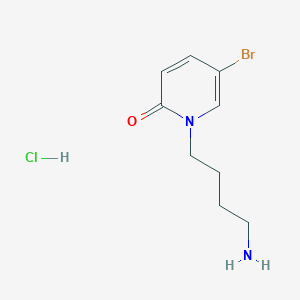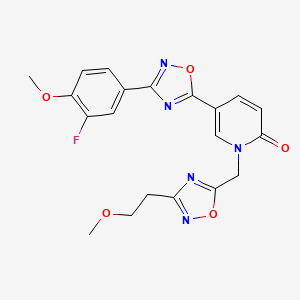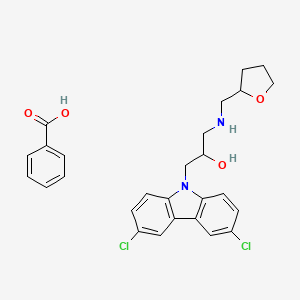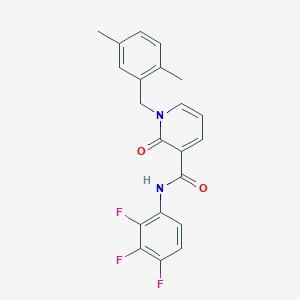![molecular formula C20H17BrClN3OS B2766341 5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450344-14-6](/img/structure/B2766341.png)
5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names or identifiers, and the class of compounds it belongs to.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound, including its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Properties and Synthesis
Research on antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, highlights the synthesis and characterization of these compounds, focusing on their intermolecular interactions. X-ray structure characterization and DFT calculations reveal their solid-state structures and the relevance of hydrogen bonding and π-interactions in their stabilization (Saeed et al., 2020). This kind of study is crucial for understanding the chemical behavior of complex molecules, which could be applied to our target compound for predicting its interactions and stability.
Potential Biological Activities
Another line of research involves the design, synthesis, and biological evaluation of compounds with potential antibacterial and anticancer activities. Studies on novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have shown promising antibacterial activity, offering insights into the structure-activity relationships essential for developing new therapeutic agents (Palkar et al., 2017). Such research underscores the therapeutic potential of structurally complex molecules, suggesting areas where our target compound could be explored for biological applications.
Photovoltaic Applications
Furthermore, the synthesis of donor−acceptor copolymers based on thieno[3,4-b]pyrazine and their application in photovoltaic devices demonstrates the utility of these compounds in materials science. The study investigates the optical properties, electrochemical behavior, and energy levels of these copolymers, highlighting their potential in enhancing photovoltaic performance (Zhou et al., 2010). This suggests possible avenues for the application of our target compound in developing new materials for energy conversion.
Safety And Hazards
This involves detailing any known hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.
Please consult with a chemist or a reliable scientific database for specific information on your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3OS/c1-11-4-3-5-18(12(11)2)25-19(15-9-27-10-17(15)24-25)23-20(26)14-8-13(21)6-7-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQAHJSBOYUEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
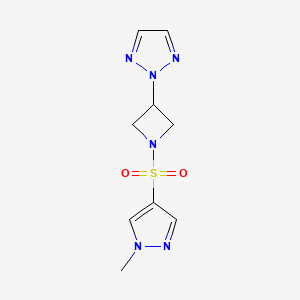
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
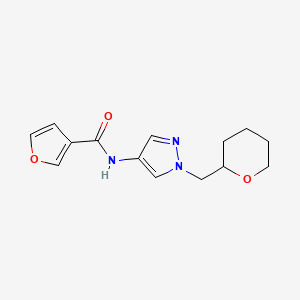
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
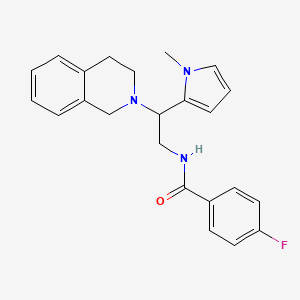
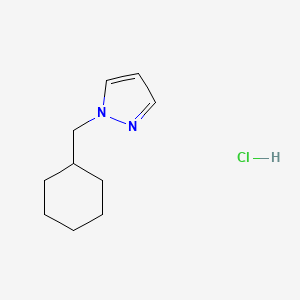
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
